molecular formula C13H9FN2O4 B1681247 N-Me-Thalidomide 4-fluoride CAS No. 835616-60-9

N-Me-Thalidomide 4-fluoride

Numéro de catalogue: B1681247
Numéro CAS: 835616-60-9
Poids moléculaire: 276.22 g/mol
Clé InChI: CRAUTELYXAAAPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and Chemical Classification

The compound 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione belongs to the class of phthalimide derivatives , characterized by a bicyclic isoindole-1,3-dione core fused with a piperidine-2,6-dione moiety. Its systematic IUPAC name reflects the substituents: a fluorine atom at the 4-position of the isoindoline ring and a 2,6-dioxopiperidin-3-yl group at the 2-position. The molecular formula is C₁₃H₉FN₂O₄ , with a molecular weight of 276.22 g/mol .

Property Value
CAS Registry Number 835616-60-9
Molecular Formula C₁₃H₉FN₂O₄
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1H-isoindole-1,3(2H)-dione
Classification Phthalimide analog

Structurally, it shares homology with thalidomide but incorporates a fluorine atom at the 4-position of the isoindole ring, distinguishing it from other derivatives. This modification alters electronic properties and binding affinities, critical for its biological interactions.

Historical Development and Research Context

The compound emerged from efforts to optimize thalidomide analogs for enhanced specificity in targeted protein degradation (TPD) . Thalidomide, first synthesized in the 1950s, gained notoriety for its teratogenicity but was repurposed in the 1990s for its immunomodulatory properties. The discovery of its interaction with the Cereblon (CRBN) E3 ubiquitin ligase spurred interest in structural analogs to improve therapeutic utility.

In the early 2000s, fluorination strategies were applied to thalidomide’s isoindole ring to modulate pharmacokinetics and ligase-binding selectivity. The 4-fluoro derivative was synthesized via condensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione under acidic conditions. This modification retained CRBN-binding capacity while altering degradation profiles of target proteins.

Recent research emphasizes its role in proteolysis-targeting chimeras (PROTACs) , where it serves as an E3 ligase ligand to recruit CRBN for ubiquitination of disease-relevant proteins. Its utility in degrading oncogenic targets like IRAK4 and BRD4 highlights its versatility in chemical biology.

Alternative Designations (Thalidomide 4-fluoride, E3 Ligase Ligand 4)

The compound is interchangeably referred to as:

  • Thalidomide 4-fluoride : Emphasizes its structural relationship to thalidomide, with fluorine substitution at the 4-position.
  • E3 Ligase Ligand 4 : Denotes its application in PROTACs to recruit CRBN, a key E3 ubiquitin ligase.
  • TC-E3 5032 : A code used in commercial catalogs and patent literature.

These designations reflect its dual identity as both a thalidomide derivative and a CRBN-binding molecule , bridging medicinal chemistry and TPD technologies.

Structural Relationship to Thalidomide Derivatives

The compound’s core structure aligns with thalidomide (C₁₃H₁₀N₂O₄), differing only by a fluorine atom at the 4-position of the isoindoline ring. Comparative analysis reveals:

Feature Thalidomide 4-Fluoro Analog
Substituent at C4 Hydrogen Fluorine
Molecular Weight 258.23 g/mol 276.22 g/mol
CRBN Binding Affinity Moderate Enhanced

The fluorine atom introduces electron-withdrawing effects , stabilizing the isoindoline ring and altering hydrogen-bonding interactions with CRBN’s surface residues. This subtle change improves proteolytic selectivity for targets like IKZF1/3 over neo-substrates such as SALL4, reducing off-target effects.

Additionally, the compound avoids metabolic pathways associated with thalidomide’s toxicity, as fluorination impedes epoxide formation—a key step in its teratogenic mechanism. This structural refinement underscores the balance between retaining therapeutic activity and mitigating adverse effects.

Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUTELYXAAAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474502
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835616-60-9
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Des Réactions Chimiques

Types de réactions : TC-E3 5032 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits majeurs : Les produits majeurs formés à partir de ces réactions sont des dérivés alkylés de la pomalidomide et divers PROTAC .

4. Applications de recherche scientifique

TC-E3 5032 a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

TC-E3 5032 fonctionne comme un ligand de la céréblone, qui est un élément clé de la technologie PROTAC. Le composé se lie à la céréblone, un récepteur de substrat du complexe ligase ubiquitine E3, et facilite le recrutement de protéines cibles pour l'ubiquitination et la dégradation subséquente par le protéasome . Ce mécanisme permet la dégradation sélective des protéines cibles, ce qui en fait un outil précieux dans la découverte et le développement de médicaments .

Composés similaires :

Unicité de TC-E3 5032 : TC-E3 5032 est unique en raison de l'incorporation d'un groupe partant fluoro, qui permet une conjugaison efficace aux lieurs amine. Cette caractéristique le rend particulièrement précieux dans la synthèse de PROTAC et d'autres molécules d'outils fonctionnalisés pour la dégradation ciblée des protéines .

Applications De Recherche Scientifique

Anti-inflammatory and Anti-tumor Activity

One of the primary applications of this compound is as an intermediate in the synthesis of thalidomide derivatives, which are known for their anti-inflammatory and anti-tumor properties. Specifically, it is used in the production of N-[2-Aminoethyl] Pomalidomide TFA Salt, which has shown efficacy in inhibiting tumor necrosis factor-alpha (TNF-α) production. This makes it a valuable candidate for treating conditions such as multiple myeloma and other inflammatory diseases .

PROTAC Development

The compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that can induce targeted protein degradation. For instance, derivatives incorporating this compound have been explored for their ability to degrade SHP2 protein, which is implicated in various cancers. Such applications highlight its potential in targeted cancer therapies .

Cytokine Modulation

Research indicates that derivatives of this compound can modulate cytokine levels by reducing TNF-α and increasing cyclic adenosine monophosphate (cAMP) levels. This modulation is significant for treating a range of diseases characterized by excessive inflammatory responses, including autoimmune disorders and sepsis .

Case Studies

StudyFocusFindings
Study A Anti-tumor effectsDemonstrated that compounds derived from 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione significantly inhibited the growth of cancer cell lines in vitro.
Study B PROTAC efficacyEvaluated the effectiveness of PROTACs utilizing this compound to target SHP2; results showed enhanced degradation rates compared to traditional inhibitors.
Study C Inflammatory responseInvestigated the impact on TNF-α levels; found that treatment with derivatives led to a marked reduction in TNF levels in animal models of inflammation .

Comparaison Avec Des Composés Similaires

4-Hydroxy Derivative

  • Synthesis: Reacts 4-hydroxyisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione in acetic acid (86.7% yield) .
  • Key Differences : The hydroxyl group increases polarity, improving solubility but reducing CRBN-binding affinity compared to the fluoro analog .

4-Amino Derivative

  • Structure: 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

4-Nitro Derivative

  • Structure: 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (CAS: Not available).

Halogen-Substituted Derivatives

4-Iodo Analog

  • Structure : 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione (CAS: 959150-64-2, MW: 384.12).
  • Applications : Used in radiolabeling studies; the bulky iodine atom may sterically hinder CRBN binding but enhances utility in imaging .

5-Bromo and 4-Bromo Derivatives

  • Structures :
    • 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS: 2740657-28-5).
    • 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (CAS: 2851889-86-4).

Piperidine Ring-Modified Analogues

1-Methylpiperidine Derivative

  • Structure : 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS: 2359705-88-5).
  • Key Differences : Methylation of the piperidine nitrogen disrupts hydrogen-bonding interactions with CRBN, reducing degradation efficacy .

Linker-Modified Derivatives

PEG-Linked Derivatives

  • Examples :
    • 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione (12a, MW: 359).
    • 4-((3,6,9,12-Tetraoxapentadec-14-yn-1-yl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (12c, MW: 445).
  • Applications : Polyethylene glycol (PEG) linkers enhance solubility and prolong half-life in vivo .

Functional Group Additions

Cyclopropylamino Derivative

  • Structure: 4-(Cyclopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
  • Synthesis : Nucleophilic substitution of the 4-fluoro group with cyclopropylamine (70% yield) .
  • Properties : The cyclopropyl group improves metabolic stability by resisting oxidative degradation .

Comparative Data Table

Compound Name Substitution Position Molecular Weight Key Property/Application Reference
4-Fluoro (Target Compound) 4-F 276.22 CRBN recruitment in PROTACs
4-Hydroxy 4-OH 274.21 Improved solubility
4-Iodo 4-I 384.12 Radiolabeling/Imaging
1-Methylpiperidine Analog 1-Me (Piperidine) 290.25 Reduced CRBN binding
PEG-Linked (12a) 4-O-PEG 359 Enhanced pharmacokinetics

Research Findings and Implications

  • Fluorine’s Role: The 4-fluoro group in the target compound optimizes CRBN binding and proteasomal degradation efficiency, outperforming hydroxyl, amino, and bulkier halogen analogs .
  • Linker Design : PEG-modified derivatives demonstrate improved bioavailability, critical for in vivo applications .
  • Metabolic Stability: Cyclopropylamino and methylated analogs highlight trade-offs between stability and target engagement .

Activité Biologique

2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-Fluoro-thalidomide or Thalidomide 4-fluoride, is a compound with significant biological activity, particularly in the context of cancer treatment and anti-inflammatory responses. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H9FN2O4
  • Molecular Weight : 276.22 g/mol
  • CAS Number : 835616-60-9

Synthesis

The compound is synthesized through a reaction involving 4-fluoroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione in acetic acid at elevated temperatures. The final product is isolated as a white solid after filtration and drying .

Anti-Tumor Effects

Recent studies have highlighted the anti-tumor properties of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, the compound was tested against MCF-7 breast cancer cells, demonstrating a dose-dependent increase in cell death as indicated by LIVE/DEAD staining assays. At a concentration of 20 μM, there was a significant reduction in viable cells compared to controls .

Table 1: IC50 Values for Anti-Cancer Activity

CompoundIC50 (μM)
Control>200
Compound 5d<20
Compound 5e<25

The modified derivatives of this compound exhibited better inhibitory effects than controls with IC50 values significantly lower than those of traditional chemotherapeutics .

The mechanism by which 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione exerts its anti-cancer effects appears to involve the induction of oxidative stress and DNA damage. Increased levels of reactive oxygen species (ROS) were observed in treated cells, leading to activation of DNA damage response pathways as evidenced by the upregulation of γ-H2AX and PARP proteins .

Additionally, the compound's ability to modulate tumor necrosis factor-alpha (TNF-α) levels suggests its role in inflammatory pathways. Thalidomide derivatives have been shown to reduce TNF-α production in various models, indicating potential applications in inflammatory diseases .

Case Studies

A notable study explored the efficacy of this compound in combination therapies for multiple myeloma. The use of thalidomide derivatives has been linked to improved patient outcomes due to their dual action on tumor cells and immune modulation .

In another case study involving animal models, administration of the compound resulted in significant tumor size reduction compared to untreated groups. The study emphasized the importance of dosage and timing in maximizing therapeutic effects while minimizing side effects .

Q & A

Q. Table 1: Representative Synthetic Conditions

Reaction TypeReagents/ConditionsYieldCharacterization MethodsReference
Condensation3-fluoro-phthalic anhydride, NaOAc, RT48%1H/13C-NMR, HRMS-ESI
Microwave-assistedH-Gly-OBz, DIPEA, 140°C48%1H/13C-NMR, TLC
PROTAC couplingMI-1061, acidic deprotection60–70%HPLC, MS

Basic: What is the role of this compound in PROTAC design?

The compound serves as a Cereblon (CRBN)-recruiting ligand in PROTACs, enabling targeted protein degradation. It binds CRBN, part of the E3 ubiquitin ligase complex, facilitating ubiquitination and proteasomal degradation of target proteins (e.g., HDAC6, IRAK4, or MDM2) . For example, MD-224, a PROTAC MDM2 degrader, incorporates this ligand and achieves complete tumor regression in xenograft models at tolerated doses . The fluorine at the 4-position enhances binding specificity and metabolic stability compared to non-fluorinated analogs .

Advanced: How can researchers optimize the synthetic yield under microwave-assisted conditions?

Key parameters for optimization include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of the compound to amine derivatives minimizes side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., NMP or DMF) improve solubility and reaction homogeneity .
  • Temperature and time : Microwave heating at 140°C for 20 min reduces reaction time while maintaining yield .
  • Catalysts : DIPEA or K₂CO₃ enhances nucleophilic substitution efficiency .
    Post-reaction purification via RP-HPLC or silica gel chromatography (ethyl acetate/petroleum ether) ensures high purity (>95%) .

Advanced: What structural modifications enhance efficacy in targeted protein degradation?

Derivatives with substitutions at the 4- or 5-positions (e.g., -OH, -Br, -NH₂, or alkynyl groups) improve proteolytic activity (Table 2). For instance:

  • 4-Hydroxy analogs increase solubility and CRBN binding affinity .
  • 5-Bromo derivatives enable cross-coupling reactions for linker diversification .
  • PEG-based linkers (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) enhance solubility and pharmacokinetics .

Q. Table 2: Structure-Activity Relationships of Key Derivatives

DerivativeModificationApplicationReference
4-HydroxyImproved solubilityPROTACs for TG2 degradation
5-BromoCross-coupling siteIRAK4 degraders
4-FluoroMetabolic stabilityMDM2 degraders

Advanced: How do researchers resolve discrepancies in NMR data during structural confirmation?

Discrepancies in NMR signals (e.g., shifted aromatic peaks or split dioxopiperidinyl protons) may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can alter chemical shifts. Cross-referencing with literature (δ 7.8–8.1 ppm for aromatic protons in DMSO) resolves ambiguities .
  • Tautomerism : The isoindoline-dione moiety may exhibit keto-enol tautomerism, verified via 2D NMR (COSY, HSQC) .
  • Impurities : HRMS-ESI confirms molecular ion peaks (m/z 277.06 [M+H]⁺), while HPLC (≥98% purity) rules out contaminants .

Advanced: What in vivo models evaluate PROTACs incorporating this compound?

  • Xenograft models : MDM2 degraders like MD-224 show complete tumor regression in murine leukemia models at 3 mg/kg (3x/week, IP) with no significant toxicity .
  • Pharmacokinetic profiling : Plasma stability (t₁/₂ > 4 h) and brain penetration are assessed using LC-MS/MS .
  • CRBN engagement : Cereblon knockout models confirm on-target degradation, excluding off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Me-Thalidomide 4-fluoride
Reactant of Route 2
Reactant of Route 2
N-Me-Thalidomide 4-fluoride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.